p-tert-Butyl(2,2-dimethoxyethoxy)benzene

Description

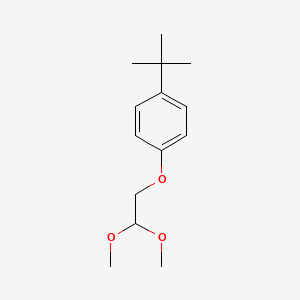

p-tert-Butyl(2,2-dimethoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a bulky tert-butyl group at the para position and a 2,2-dimethoxyethoxy group. The 2,2-dimethoxyethoxy substituent consists of an ethoxy chain with two methoxy groups attached to the central carbon, forming a ketal-like structure (OCH₂CH(OCH₃)₂). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceuticals and polymer synthesis, where steric and electronic effects are critical .

Properties

CAS No. |

72152-73-9 |

|---|---|

Molecular Formula |

C14H22O3 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-tert-butyl-4-(2,2-dimethoxyethoxy)benzene |

InChI |

InChI=1S/C14H22O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-13(15-4)16-5/h6-9,13H,10H2,1-5H3 |

InChI Key |

RMRIGZDUZFDJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

- Compound A: (2,2-Dimethoxyethoxy)benzene (Phenoxyacetaldehyde dimethyl acetal; CAS 67874-68-4)

- Compound C : 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene (synthesized in )

- Compound D : tert-Butylbenzene (CAS 98-06-6)

Structural Differences:

- Target Compound : Combines a bulky tert-butyl group (electron-donating) and a polar 2,2-dimethoxyethoxy group (electron-withdrawing due to oxygen atoms).

- Compound A : Lacks the tert-butyl group, making it less sterically hindered .

- Compound B : Features an isopropyl group and two methoxy groups, resulting in lower polarity compared to the target compound .

- Compound C : Contains a fluorine atom at the para position, enhancing electronegativity and altering reactivity .

Physical Properties

Calculated based on structural formula. †Discrepancy noted: Literature typically reports ~169°C for *tert-butylbenzene.

Key Observations:

- The target compound’s molecular weight is significantly higher than Compounds A and B due to the tert-butyl group.

- Compound A’s lower boiling point (under reduced pressure) suggests higher volatility compared to the target compound under similar conditions.

- The density of Compound A (1.076 g/mL) reflects the influence of the polar 2,2-dimethoxyethoxy group .

Reactivity and Stability

- Hydrolysis : The 2,2-dimethoxyethoxy group in the target compound and Compound A is susceptible to acidic hydrolysis, as demonstrated in , where 1-(2,2-dimethoxyethoxy)-4-fluorobenzene was hydrolyzed to yield an aldehyde . The tert-butyl group in the target compound may slow hydrolysis due to steric hindrance.

- Electrophilic Substitution : The tert-butyl group in the target compound and Compound D directs electrophilic substitution to the para and ortho positions. However, the 2,2-dimethoxyethoxy group may deactivate the ring, reducing reactivity compared to Compound D .

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. For para-selective tert-butylation, isobutylene or tert-butyl chloride can serve as alkylating agents in the presence of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₃PO₄).

Example Protocol (Adapted from):

-

Reactants: Phenol (1 eq), isobutylene (2 eq).

-

Catalyst: Phosphoric acid (0.1 eq) and acetic anhydride.

-

Conditions: 120–150°C, 3–5 hours under reflux.

Limitations: Competing ortho-substitution and over-alkylation (e.g., di-tert-butylbenzene).

Directing Group Strategies

To enhance para selectivity, pre-functionalized substrates (e.g., aniline derivatives) can be used. For instance, tert-butylation of p-haloanisole followed by deprotection may yield p-tert-butylphenol.

-

Substrate: p-tert-Butyl benzene halide.

-

Reduction: H₂ gas (1.5 MPa, 140°C, 24 hours) over a catalyst.

Etherification of Phenolic Intermediates

Williamson Ether Synthesis

The Williamson reaction is ideal for forming ether linkages between phenols and alkyl halides. For the 2,2-dimethoxyethoxy group, 2-bromo-1,1-dimethoxyethane could react with 4-tert-butylphenol under basic conditions.

General Conditions:

-

Base: KOH or NaOH (2–3 eq).

-

Solvent: Polar aprotic (e.g., DMF, THF).

-

Temperature: 60–100°C, 6–12 hours.

Challenges: Steric hindrance from the tert-butyl group may reduce reactivity.

Phase Transfer Catalysis (PTC)

PTC facilitates reactions between immiscible phases (e.g., aqueous base and organic alkyl halide). A multi-site phase transfer catalyst (MPTC) enhances efficiency, as demonstrated in the synthesis of 1-butoxy-4-tert-butylbenzene.

-

Reactants: 4-tert-Butylphenol (1 eq), 2-bromo-1,1-dimethoxyethane (1.2 eq).

-

Catalyst: N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide (0.05 eq).

-

Base: 50% KOH (aqueous).

-

Conditions: 60°C, 300 rpm stirring, 4 hours.

One-Pot Tandem Synthesis

A sequential tert-butylation and etherification strategy could streamline production:

Step 1: tert-Butylation of phenol → 4-tert-butylphenol.

Step 2: In situ etherification with 2-bromo-1,1-dimethoxyethane.

Advantages: Reduced purification steps and higher overall yield.

Catalytic Systems and Green Chemistry

Ionic Liquid Catalysts

Acidic ionic liquids (e.g., 1-sulfonic acid butyl-3-methylimidazolium salts) offer recyclability and high selectivity in etherification, as shown for p-tert-butylcatechol synthesis.

Solvent-Free Reactions

Minimizing solvent use aligns with green chemistry principles. For example, melt reactions between 4-tert-butylphenol and dimethoxyethyl bromide at elevated temperatures could be explored.

Reaction Optimization and Data

Q & A

Q. Table 1. Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (mol%) | 5% Mn(dtbgpy)₂(OTf)₂ | 81% (NMR) |

| Temperature | 40°C | Prevents decomposition |

| Reaction Time | 13 hours | Maximizes conversion |

How can researchers characterize this compound, and what analytical techniques are critical?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at para position, dimethoxyethoxy chain) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₂₂O₃, MW 238.32 g/mol).

- Chromatography : Use silica-free purification methods (e.g., flash chromatography with neutral alumina) to prevent acetal decomposition observed in silica gel columns .

What stability concerns arise during storage and handling of this compound?

The dimethoxyethoxy group is prone to hydrolysis under acidic or humid conditions. Key precautions:

- Storage : Anhydrous environments (argon/vacuum-sealed vials) at -20°C.

- Isolation : Avoid prolonged exposure to silica gel during purification, as acetals may decompose to aldehydes (e.g., 2-(4-chlorophenoxy)acetaldehyde forms from 4t in ) .

Advanced Research Questions

How does the tert-butyl group influence reaction mechanisms in catalytic systems?

The tert-butyl group enhances steric hindrance, directing regioselectivity in aromatic substitutions. For example:

- Oxidative Cleavage : Tert-butyl groups stabilize transition states via hyperconjugation, favoring C–C bond cleavage at specific positions .

- Cyclization Reactions : In substrates like 4,5-dihydroxy-N-phenylpentanamide, tert-butyl groups suppress side reactions, enabling near-quantitative cyclization to pyrrolidinones .

What computational tools predict the reactivity of this compound in novel reactions?

Databases like PISTACHIO , REAXYS , and BKMS_METABOLIC provide high-accuracy predictions for:

- Reaction Feasibility : Template-based scoring identifies plausible synthetic pathways.

- Metabolic Pathways : Predicts biodegradation products for toxicological studies .

- Example : REAXYS_BIOCATALYSIS models enzyme-mediated transformations of ether-linked aromatic compounds .

How can researchers resolve contradictions in reported decomposition pathways?

Conflicting data on acetal stability (e.g., vs. silica gel decomposition) require:

- Controlled Studies : Compare decomposition rates under varying pH, humidity, and adsorbents.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track degradation intermediates .

- Alternative Supports : Test non-silica matrices (e.g., celite or polymer resins) for purification .

What role does this compound play in probing biochemical pathways?

The dimethoxyethoxy moiety mimics natural ether-linked biomolecules (e.g., glycans), enabling:

- Membrane Permeability Studies : Fluorescent tagging of the benzene ring tracks cellular uptake.

- Enzyme Inhibition Assays : Competes with endogenous substrates in oxidoreductase systems .

How can isotopic labeling advance mechanistic studies of its reactions?

¹³C or ²H labeling at the tert-butyl or methoxy groups enables:

- Kinetic Isotope Effects (KIE) : Elucidate rate-determining steps in oxidative cleavage.

- Tracing Reaction Pathways : NMR or MS detects labeled intermediates in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.